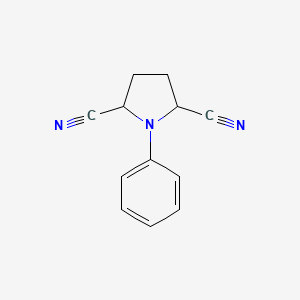

1-Phenylpyrrolidine-2,5-dicarbonitrile

Description

Contextualization of Pyrrolidine (B122466) Frameworks in Advanced Organic Synthesis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern organic and medicinal chemistry. researchgate.netnih.gov This scaffold is prevalent in a vast array of natural products, particularly alkaloids, and is a key structural motif in numerous pharmacologically active agents. nih.govmdpi.com Its significance is underscored by its presence in several drugs approved by the FDA. researchgate.netnih.gov

The utility of the pyrrolidine framework stems from several key characteristics. Its saturated, non-planar structure provides three-dimensional diversity, which is highly advantageous for exploring pharmacophore space and achieving specific molecular geometries. nih.gov The nitrogen atom imparts basicity and serves as a key point for substitution, with a high percentage of approved pyrrolidine-containing drugs being N-substituted. nih.gov Furthermore, the ring's conformational flexibility, often described as "pseudorotation," can be controlled and locked by substituents, allowing for the fine-tuning of a molecule's interaction with biological targets. nih.gov In organic synthesis, pyrrolidines are not only targets but also powerful tools, forming the basis for widely used organocatalysts that promote stereoselective transformations. mdpi.com The development of novel synthetic methods, such as multicomponent reactions and catalytic C-H activation, continues to expand the accessibility and diversity of substituted pyrrolidines. organic-chemistry.orgnih.govtandfonline.com

Significance of Dicarbonitrile Functionalities in Chemical Systems

The dicarbonitrile functionality, characterized by two cyano (-C≡N) groups within a molecule, imparts unique electronic and chemical properties. Nitrile groups are strongly electron-withdrawing, which significantly influences the reactivity of the molecular scaffold to which they are attached. They are versatile synthetic intermediates, capable of being transformed into a wide range of other functional groups, including amines, carboxylic acids, and amides.

In materials science, molecules containing dicarbonitrile or related phthalonitrile (B49051) groups are precursors to highly stable polymeric materials, such as phthalocyanines, which have applications in coatings and composites for high-performance industries. researchgate.net The electronic properties of dicarbonitrile compounds also make them subjects of interest for applications in optoelectronic devices. researchgate.net Furthermore, pyridine (B92270) scaffolds bearing dicarbonitrile functionalities have been investigated for a variety of biological activities, highlighting the therapeutic potential of this structural motif. rsc.org The condensation of compounds like malononitrile (B47326) is a common strategy for synthesizing molecules featuring the dicarbonitrile group. rsc.org

Overview of Prior Research on N-Substituted Pyrrolidines

N-substituted pyrrolidines are a critical class of compounds, widely explored in synthetic and medicinal chemistry. nih.gov The substituent on the nitrogen atom significantly modulates the physical, chemical, and biological properties of the pyrrolidine ring. nih.gov N-aryl pyrrolidines, in particular, are important structural fragments found in many bioactive substances. nih.gov The synthesis of these compounds has been a focus of extensive research, with methods including the amination of dihalogenated compounds or diols, and, most prominently, reductive amination. nih.gov

Reductive amination, which involves the reaction of a carbonyl compound with an amine followed by reduction, is an efficient approach to constructing N-substituted pyrrolidines. nih.gov Recent advancements have focused on developing catalytic systems, for instance using iridium or cobalt complexes, to improve efficiency and versatility, allowing for the one-pot synthesis of N-aryl pyrrolidines from diketones and anilines. nih.govtandfonline.com Research has also delved into the functionalization of the pyrrolidine ring itself, using methods like electrophilic addition to endocyclic enamines to create highly substituted and stereochemically complex pyrrolidine derivatives. researchgate.net These synthetic efforts provide access to a wide chemical space, enabling the development of novel compounds for various applications. tandfonline.com

Scope and Objectives of the Comprehensive Research Outline

This research outline focuses specifically on the synthesis and structural characterization of trans-1-Phenylpyrrolidine-2,5-dicarbonitrile. While the preceding sections have established the general importance of the pyrrolidine ring, dicarbonitrile groups, and N-substituted pyrrolidines, the following content narrows the focus to a detailed examination of this particular molecule.

The primary objective is to present the specific experimental findings related to its preparation and solid-state structure. This includes a summary of a documented synthesis via an iron-catalyzed oxidative cross-coupling reaction and a detailed presentation of its crystallographic data. By concentrating solely on the established scientific data for this compound, this article serves as a focused repository of its fundamental chemical properties.

Detailed Research Findings

Synthesis and Structural Analysis

Research has led to the successful synthesis and characterization of trans-1-Phenylpyrrolidine-2,5-dicarbonitrile. nih.gov The compound was prepared through an iron-catalyzed oxidative cyanation of N-phenylpyrrolidine. nih.gov

The synthesis involves the reaction of N-phenylpyrrolidine with trimethylsilyl (B98337) cyanide in the presence of an iron(II) chloride catalyst and tert-butylhydroperoxide as an oxidant. nih.gov This method achieves a twofold cyanation at the C(sp³)-H bonds adjacent to the nitrogen atom. nih.gov The product was isolated as a colorless solid with a melting point of 149–151 °C. nih.gov

Synthesis Parameters

| Reagent/Parameter | Details |

|---|---|

| Starting Material | N-phenylpyrrolidine |

| Cyanide Source | Trimethylsilyl cyanide (4.0 equiv.) |

| Catalyst | FeCl₂ (10 mol%) |

| Oxidant | tert-butylhydroperoxide (2.5 equiv.) |

| Solvent | Methanol (MeOH) |

| Temperature | Room Temperature |

| Reaction Time | 24 hours |

| Yield | 54% |

| Purification | Column chromatography on silica (B1680970) gel |

The molecular structure of the trans isomer was confirmed by single-crystal X-ray diffraction. nih.govnih.gov The analysis revealed specific geometric parameters and conformations of the molecule in the solid state. The pyrrolidine ring adopts a twist conformation. nih.govnih.gov A notable feature is the near trigonal-planar geometry of the intracyclic nitrogen atom, which suggests π-interaction between its lone pair and the attached phenyl ring. nih.govnih.gov The angle between the plane of the phenyl ring and the least-squares plane of the pyrrolidine ring is 14.30 (6)°. nih.govnih.gov

Crystallographic Data for trans-1-Phenylpyrrolidine-2,5-dicarbonitrile nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₁N₃ |

| Molecular Weight | 197.24 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.1807 (1) |

| b (Å) | 14.5693 (2) |

| c (Å) | 15.7576 (2) |

| V (ų) | 2107.68 (5) |

| Z | 8 |

| Temperature (K) | 200 |

| Radiation | Mo Kα |

| μ (mm⁻¹) | 0.08 |

| Reflections collected | 16161 |

| Independent reflections | 2413 |

| R[F² > 2σ(F²)] | 0.039 |

| wR(F²) | 0.107 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11N3 |

|---|---|

Molecular Weight |

197.24 g/mol |

IUPAC Name |

1-phenylpyrrolidine-2,5-dicarbonitrile |

InChI |

InChI=1S/C12H11N3/c13-8-11-6-7-12(9-14)15(11)10-4-2-1-3-5-10/h1-5,11-12H,6-7H2 |

InChI Key |

SJUHSSIKDXXXDD-UHFFFAOYSA-N |

SMILES |

C1CC(N(C1C#N)C2=CC=CC=C2)C#N |

Canonical SMILES |

C1CC(N(C1C#N)C2=CC=CC=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenylpyrrolidine 2,5 Dicarbonitrile and Analogous Systems

Direct Synthesis of trans-1-Phenylpyrrolidine-2,5-dicarbonitrile

The direct synthesis of the trans isomer of 1-Phenylpyrrolidine-2,5-dicarbonitrile is efficiently accomplished via an iron-catalyzed oxidative cyanation of N-phenylpyrrolidine. nih.gov This method facilitates the introduction of two nitrile groups at the C2 and C5 positions of the pyrrolidine (B122466) ring in a single procedural step.

Iron-Catalyzed Oxidative Cyanation of N-Phenylpyrrolidine

Under oxidative conditions, iron salts are effective in activating the C(sp³)–H bonds adjacent to the nitrogen atom in tertiary amines. nih.gov This activation enables a cross-coupling reaction with a cyanide source. Specifically, the use of an iron(II) catalyst, such as iron(II) chloride (FeCl₂), has been demonstrated to be effective for the twofold cyanation of N-phenylpyrrolidine. nih.gov

An oxidant is a critical component of this reaction, facilitating the activation of the C-H bonds. tert-Butyl hydroperoxide (t-BuOOH) serves as an effective oxidant in this process. nih.gov It participates in the catalytic cycle to enable the cross-coupling reactions between the tertiary amine and the cyanide source. nih.gov

A suitable cyanide source is necessary to introduce the nitrile functional groups. Trimethylsilyl (B98337) cyanide (TMSCN) is a commonly used reagent for this purpose due to its solubility in organic solvents and its role as a cyanide anion equivalent. rsc.org In the synthesis of this compound, performing the reaction in the presence of four equivalents of trimethylsilyl cyanide allows for the desired twofold cyanation of the N-phenylpyrrolidine substrate. nih.gov

Reaction Conditions and Process Optimization

The synthesis is typically conducted under an inert atmosphere, such as dry nitrogen, to prevent unwanted side reactions. A common procedure involves charging a reaction vessel with iron(II) chloride, followed by the sequential addition of N-phenylpyrrolidine, trimethylsilyl cyanide, and a solvent like methanol. The oxidant, tert-butyl hydroperoxide, is then added dropwise to the mixture. nih.gov

The reaction is generally stirred at room temperature for an extended period, for instance, 24 hours, to ensure completion. Following the reaction, a workup procedure involving extraction with an organic solvent like dichloromethane (B109758) is performed. The final product is then isolated and purified using techniques such as column chromatography on silica (B1680970) gel. nih.gov

While a specific set of conditions has been reported to yield the product, optimization of various parameters could potentially improve the yield and diastereoselectivity. Key areas for optimization would include the choice of iron catalyst and its loading, the specific oxidant and its concentration, the cyanide source, the solvent system, and the reaction temperature and duration. For instance, different iron(II) and iron(III) salts could be screened for catalytic activity. rsc.org The ratio of reactants, particularly the equivalents of the cyanide source and oxidant relative to the N-phenylpyrrolidine substrate, is also a critical factor that can influence the efficiency of the dicyanation process.

Table 1: Reaction Parameters for the Synthesis of trans-1-Phenylpyrrolidine-2,5-dicarbonitrile nih.gov

| Parameter | Value |

| Catalyst | Iron(II) Chloride (FeCl₂) |

| Catalyst Loading | 10 mol% |

| Substrate | N-Phenylpyrrolidine (1.0 mmol) |

| Cyanide Source | Trimethylsilyl Cyanide (4.0 mmol) |

| Oxidant | tert-Butyl Hydroperoxide (2.5 mmol, 5.5 M solution in decane) |

| Solvent | Methanol (2.0 ml) |

| Temperature | Room Temperature |

| Reaction Time | 24 hours |

| Yield | 54% (isolated) |

Synthetic Strategies for Pyrrolidine Dicarbonitrile Derivatives

While direct cyanation is effective for this compound, the synthesis of other pyrrolidine dicarbonitrile derivatives can benefit from the versatility of multicomponent reactions (MCRs).

Multicomponent Reaction Approaches to Pyrrolidine Cores

Multicomponent reactions are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov These reactions are highly atom-economical and can generate diverse molecular scaffolds. nih.gov A particularly relevant approach for the synthesis of highly substituted pyrrolidines is the [3+2] dipolar cycloaddition of azomethine ylides. nih.govnih.gov

Azomethine ylides, which are nitrogen-based 1,3-dipoles, can be generated in situ from various precursors and react with a wide range of dipolarophiles (alkenes or alkynes) to form the pyrrolidine ring with control over multiple stereocenters. nih.govnih.gov By choosing appropriate starting materials, functional groups can be incorporated into the pyrrolidine core that can either be nitrile groups themselves or can be readily converted to nitriles in subsequent synthetic steps.

For instance, a multicomponent reaction could be designed using an aldehyde, an amino acid, and a dipolarophile containing one or two cyano groups. This strategy would directly incorporate the desired functionality into the pyrrolidine product. Alternatively, dipolarophiles with ester or halide functionalities could be employed, which can then be transformed into nitrile groups post-cycloaddition. The versatility of MCRs, particularly those involving azomethine ylides, provides a strategic advantage for accessing a library of pyrrolidine dicarbonitrile derivatives with varied substitution patterns. nih.govmdpi.com

Synthesis of Stereoisomeric Pyrrolidine Dicarbonitriles (e.g., cis-N-Benzylpyrrolidine-2,5-dicarbonitrile)

The synthesis of stereoisomeric pyrrolidine dicarbonitriles is a critical area of research, particularly for creating precursors for pharmacologically active molecules. A notable example is the preparation of cis-N-Benzylpyrrolidine-2,5-dicarbonitrile, which serves as a key intermediate. nih.gov The synthesis can be achieved via a Strecker-type reaction involving the condensation of a dialdehyde (B1249045) equivalent, a primary amine, and a cyanide source.

A common procedure involves stirring a mixture of 2,5-dimethoxytetrahydrofuran (B146720) (as a succinaldehyde (B1195056) precursor), benzylamine, and potassium cyanide in an aqueous citric acid solution at ambient temperature for 48 to 72 hours. nih.gov Following the reaction, the mixture is neutralized with sodium bicarbonate, and the product is extracted. Chromatographic separation on silica gel is then used to isolate the cis and trans diastereomers of N-benzylpyrrolidine-2,5-dicarbonitrile. nih.gov The desired cis isomer can be further purified by recrystallization. nih.gov X-ray crystallography has been used to confirm the stereochemistry of the cis product, revealing that the cyano groups at the C2 and C5 positions are eclipsed. nih.govnih.gov

| Reactant | Role | Reference |

| 2,5-Dimethoxytetrahydrofuran | Succinaldehyde precursor | nih.gov |

| Benzylamine | Amine source | nih.gov |

| Potassium Cyanide | Cyanide source | nih.gov |

| Aqueous Citric Acid | Reaction medium/catalyst | nih.gov |

Aqua- and Mechanochemical Mediated Synthesis of Spirocyclic Pyrrolidine Derivatives

Environmentally benign synthetic methods are gaining prominence, with aqua- and mechanochemical-mediated reactions offering significant advantages over traditional solvent-based approaches. These techniques have been successfully applied to the synthesis of complex spirocyclic pyrrolidine derivatives. researchgate.netnih.gov These methods are noted for their operational simplicity, short reaction times, high yields, and reduced environmental impact. nih.govmdpi.com

One such application is the synthesis of spiro[indole–pyrrolidine] derivatives through a Michael condensation. researchgate.netmdpi.com This reaction typically involves the condensation of 3-dicyanomethylene-2H-indol-2-ones with isothiocyanate derivatives. researchgate.netnih.gov The process can be conducted either in water (aqua-mediated) or by grinding the solid reactants together (mechanochemical), often with a catalyst like piperidine (B6355638). mdpi.commorressier.com These green chemistry approaches provide efficient access to complex heterocyclic scaffolds found in many pharmacologically active compounds. nih.govmdpi.com

| Method | Key Features | Products | References |

| Aqua-mediated | Uses water as solvent, room temperature, piperidine catalyst. | Spiro[indole–pyrrolidine] derivatives | mdpi.com |

| Mechanochemical | Solvent-free, ambient temperature, grinding of reactants. | Spiro[indole–pyrrolidine] derivatives | researchgate.netnih.govresearchgate.net |

Derivatization from Pyrrolidine-2,5-dione Scaffolds

Pyrrolidine-2,5-diones, also known as succinimides, are versatile heterocyclic scaffolds that serve as precursors for a variety of derivatives. researchgate.net The synthesis of these diones often begins with a [4+2] cycloaddition reaction, for instance, between anthracene (B1667546) and maleic anhydride (B1165640) to form an anhydride intermediate. nih.gov This intermediate can then be condensed with a primary amine, such as para-aminophenol or those derived from anthranilic acid, to yield the corresponding N-substituted pyrrolidine-2,5-dione. nih.govresearchgate.net

While the direct conversion of the dione (B5365651) functionality to a dicarbonitrile is a multi-step process not commonly detailed as a one-pot reaction, the pyrrolidine-2,5-dione structure provides a robust starting point. Theoretically, this transformation would involve the reduction of the two carbonyl groups to hydroxyl groups, followed by conversion to a dihalide or disulfonate, and subsequent nucleophilic substitution with a cyanide salt. The synthesis of the initial dione scaffold is a well-established route to creating the core N-substituted pyrrolidine ring, which can then be subjected to further functional group interconversions. researchgate.netresearchgate.net

| Starting Materials | Reaction Type | Product | References |

| Anthracene, Maleic Anhydride | [4+2] Cycloaddition | Dicarboxylic Anhydride Intermediate | nih.gov |

| Dicarboxylic Anhydride, para-Aminophenol | Condensation | N-(4-hydroxyphenyl)-pyrrolidine-2,5-dione derivative | nih.gov |

| Anthranilic Acid derivatives, Succinic Anhydride | Condensation | N-aryl-pyrrolidine-2,5-dione derivatives | researchgate.net |

Related Pyrrolidine Ring Construction and Functionalization Methods

Beyond the specific syntheses of dicarbonitriles, several general and powerful methodologies exist for constructing the fundamental pyrrolidine ring.

Transition Metal-Catalyzed Hydroamination Reactions for Pyrrolidines

Transition metal-catalyzed hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing N-heterocycles. researchgate.net Late transition metals such as palladium, rhodium, ruthenium, iridium, and gold are particularly effective catalysts for these transformations. researchgate.netacs.orgacs.org

Intramolecular hydroamination of aminoalkenes or aminoalkynes is a direct route to pyrrolidines and other related heterocycles. acs.org The choice of metal, ligand, and reaction conditions dictates the efficiency and selectivity of the cyclization. acs.org For example, copper complexes have been developed for the intramolecular C-H amination of N-fluoride amides to produce pyrrolidines. nih.gov Palladium complexes are widely used for the intramolecular hydroamination of alkynes. acs.org Mechanistic studies show that these reactions can proceed through various pathways, including nucleophilic attack on a coordinated alkene or migratory insertion of the alkene into a metal-nitrogen bond. nih.gov

1,3-Dipolar Cycloaddition Reactions for Five-Membered Heterocycles

The 1,3-dipolar cycloaddition is one of the most versatile and powerful methods for constructing five-membered heterocycles, including pyrrolidines. wikipedia.org This reaction involves the concertedly or stepwise union of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne). wikipedia.org For pyrrolidine synthesis, the most common 1,3-dipole is an azomethine ylide. rsc.orgacs.org

Azomethine ylides can be generated in situ from various precursors, such as the condensation of α-amino acids with aldehydes or the reductive activation of tertiary amides. mdpi.comacs.org These ylides then react with a wide range of alkenes in a [3+2] cycloaddition to form highly substituted pyrrolidine rings. acs.orgacs.org This method is highly valued for its ability to control stereochemistry, allowing for the simultaneous creation of up to four stereogenic centers with high diastereoselectivity. rsc.orgacs.org The reaction's versatility makes it a cornerstone in the synthesis of complex natural products and medicinal compounds. rsc.org

Michael Condensation Approaches to Pyrrolidine Systems

Michael condensation, or more specifically the aza-Michael addition, is a fundamental reaction for forming carbon-nitrogen bonds and is frequently employed in the synthesis of pyrrolidine systems. rsc.org The process involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. acs.orgrsc.org This initial addition is often followed by an intramolecular cyclization to construct the pyrrolidine ring. frontiersin.org

This strategy has been effectively used in the synthesis of spiro[indole-pyrrolidine] derivatives, where the Michael addition of an isothiocyanate-derived nucleophile to a dicyanomethyleneindolone is the key step. researchgate.netmdpi.com Similarly, the reaction of primary amines with unsaturated dicarboxylic acids like itaconic acid can lead to an initial aza-Michael adduct that subsequently undergoes intramolecular cyclization to form an N-substituted pyrrolidone ring. frontiersin.org The versatility of the Michael addition allows for the synthesis of a wide array of functionalized pyrrolidines and related N-heterocycles. rsc.org

Advanced Structural Elucidation and Conformational Analysis

Single Crystal X-Ray Diffraction Studies of 1-Phenylpyrrolidine-2,5-dicarbonitrile

Single-crystal X-ray diffraction provides the most definitive method for determining the solid-state structure of a crystalline compound. The analysis of trans-1-Phenylpyrrolidine-2,5-dicarbonitrile (C₁₂H₁₁N₃) has yielded precise data on its molecular geometry, stereochemistry, and supramolecular arrangement. nih.govnih.gov

Crystals suitable for X-ray analysis were obtained by the slow evaporation of a solvent mixture containing dichloromethane (B109758), n-pentane, and ethyl ether. nih.gov The crystallographic data collected at a temperature of 200 K are summarized in the table below. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₁₁N₃ |

| Formula Weight | 197.24 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.1807 (1) |

| b (Å) | 14.5693 (2) |

| c (Å) | 15.7576 (2) |

| Volume (ų) | 2107.68 (5) |

| Z | 8 |

| Temperature (K) | 200 |

| Radiation | Mo Kα |

| Reflections Collected | 16161 |

| Independent Reflections | 2413 |

| R[F² > 2σ(F²)] | 0.039 |

The single-crystal X-ray diffraction study unambiguously determined the stereochemical configuration of the molecule as trans. This indicates that the two carbonitrile groups at positions C2 and C5 of the pyrrolidine (B122466) ring are on opposite sides of the ring's mean plane. The asymmetric unit of the crystal contains one complete molecule. nih.gov

The five-membered pyrrolidine ring is not planar and adopts a specific puckered conformation to minimize steric strain. For this compound, the ring exists in a twist-conformation. nih.govnih.govarkat-usa.org This conformation is precisely described using the Cremer and Pople pucker descriptor as C9TC8. nih.gov This notation signifies a twisting of the ring along the C8-C9 bond (atom numbering from the crystallographic information file). The analysis also revealed that this twist conformation is slightly distorted towards an EC8 envelope conformation. nih.gov

A significant finding from the structural analysis is the geometry around the intracyclic nitrogen atom (N1). This nitrogen atom exhibits a nearly trigonal-planar coordination geometry. nih.govnih.govarkat-usa.org The displacement of the nitrogen atom from the plane defined by the three carbon atoms it is bonded to is minimal, measuring only 0.073 (1) Å. nih.gov This near-planarization is attributed to the delocalization of the nitrogen's lone pair of electrons into the π-system of the attached phenyl ring. nih.gov This electronic interaction contributes to the stability of the observed conformation. The packing of the molecules in the crystal lattice is further stabilized by weak intermolecular C–H···N and C–H···π contacts. nih.govnih.gov

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the structure of organic molecules in solution. While detailed, published ¹H and ¹³C NMR spectral data with specific chemical shifts for this compound were not identified in the searched literature, the known solid-state structure allows for a prediction of its key spectral features.

For a trans-1-Phenylpyrrolidine-2,5-dicarbonitrile structure, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrrolidine and phenyl rings.

Pyrrolidine Protons: The protons at the C2 and C5 positions (methine protons) would likely appear as multiplets due to coupling with the neighboring methylene (B1212753) protons. The protons on the C3 and C4 carbons (methylene protons) would also form complex multiplet signals. The trans relationship of the substituents would influence the coupling constants between protons on the C2-C3 and C4-C5 bonds.

Phenyl Protons: The protons of the phenyl group would resonate in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm), exhibiting a characteristic pattern of multiplets corresponding to the ortho, meta, and para positions relative to the point of attachment.

The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. One would expect to see two signals for the nitrile carbons, signals for the methine and methylene carbons of the pyrrolidine ring, and signals for the ipso, ortho, meta, and para carbons of the phenyl ring. The specific chemical shifts would provide further confirmation of the electronic environment of each carbon atom.

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound, crystallographic studies have established its molecular formula as C₁₂H₁₁N₃, with a corresponding molecular weight of 197.24 g/mol . nih.gov In a mass spectrum, this would be represented by the molecular ion peak [M]⁺ or a protonated species [M+H]⁺, which would appear at an m/z (mass-to-charge ratio) corresponding to this mass. This fundamental data point confirms the identity of the compound by providing its exact molecular mass.

Table 1: Molecular Ion Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₁N₃ | nih.gov |

| Molecular Weight (Mr) | 197.24 | nih.gov |

| Expected [M]⁺ Peak (m/z) | ~197.24 | N/A |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrations of chemical bonds. The structure of this compound contains several key functional groups: nitrile (C≡N), an aromatic phenyl ring, and aliphatic C-H bonds within the pyrrolidine ring.

The most prominent and diagnostic peak for this compound is the nitrile group's C≡N stretching vibration. For aromatic nitriles, this peak is typically intense, sharp, and appears in the range of 2240–2220 cm⁻¹. spectroscopyonline.comucla.edu The presence of the phenyl group would be indicated by aromatic C-H stretching absorptions, which are typically found just above 3000 cm⁻¹ (around 3030 cm⁻¹), and aromatic C=C bending vibrations in the 1700–1500 cm⁻¹ region. ucla.edu Aliphatic C-H stretching from the pyrrolidine ring would produce medium to strong peaks in the 2950–2850 cm⁻¹ range. ucla.edu

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2240 - 2220 | Medium / Sharp |

| Aromatic C-H | Stretch | ~3030 | Variable |

| Aliphatic C-H | Stretch | 2950 - 2850 | Medium / Strong |

Analysis of Supramolecular Interactions in the Solid State

Intermolecular C-H···N Hydrogen Bonding

In the crystal lattice of this compound, weak intermolecular hydrogen bonds of the C-H···N type play a significant role. nih.gov The nitrogen atoms of the two carbonitrile groups, with their lone pair of electrons, act as hydrogen bond acceptors. researchgate.netrsc.org These nitrogen atoms interact with hydrogen atoms from both the aromatic phenyl ring and the aliphatic pyrrolidine ring of neighboring molecules. This type of hydrogen bond is a recognized interaction in nitrile-containing molecular crystals. tandfonline.comresearchgate.net The specific geometry of these interactions, including donor-acceptor distances and angles, has been determined through crystallographic analysis. nih.gov

Table 3: Geometric Details of C-H···N Hydrogen Bonds

| Donor (D-H) | Acceptor (A) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| C6-H6 | N2 | 2.70 | 3.5952 | 158 |

| C8-H8B | N2 | 2.67 | 3.3777 | 129 |

| C10-H10 | N3 | 2.69 | 3.3748 | 126 |

Data sourced from Han et al. (2010). nih.gov

Non-covalent C-H···π Contacts

Table 4: Geometric Details of C-H···π Contacts

| Donor (D-H) | Acceptor (A) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| C8-H8A | Cg(C1-C6) | 2.74 | 3.6937 | 162 |

| C9-H9B | Cg(C1-C6) | 2.88 | 3.5111 | 122 |

Cg(C1-C6) refers to the centroid of the phenyl ring. Data sourced from Han et al. (2010). nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

Mechanistic Investigations of Reaction Pathways

Elucidation of C-H Activation Mechanisms in Pyrrolidine (B122466) Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds in pyrrolidines represents a highly efficient strategy for molecular synthesis, circumventing the need for pre-functionalized substrates. This approach is particularly valuable for modifying the pyrrolidine scaffold, a common motif in pharmaceuticals and natural products. Mechanistic studies have focused on understanding how to selectively cleave and functionalize the C-H bonds adjacent to the nitrogen atom (the α-position), which are activated by the lone pair of electrons on the nitrogen.

Iron salts have emerged as cost-effective and environmentally benign catalysts for the oxidative functionalization of amines. researchgate.net In the context of pyrrolidine cyanation, both iron(II) and iron(III) salts are effective catalysts for the oxidative α-cyanation of tertiary amines, including N-phenylpyrrolidine, under mild, acid-free conditions at room temperature. rsc.org The reaction typically employs an oxidant, such as tert-butylhydroperoxide, and a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). rsc.orgnih.gov

The catalytic cycle is believed to involve the iron catalyst activating the oxidant. This generates a high-energy species that facilitates the abstraction of a hydrogen atom from the C-H bond at the α-position of the pyrrolidine ring. nih.gov This C-H activation is often the rate-determining step. The resulting intermediate can then react with the cyanide source to form the final product. One proposed pathway involves the formation of a reactive N-acyliminium ion intermediate through oxidation, which is then trapped by the nucleophilic cyanide. rsc.orgnih.gov The use of simple, commercially available iron salts like iron(II) iodide (FeI₂) has proven remarkably effective for C-H amination to form pyrrolidines, highlighting the versatility of these catalysts. nih.gov

Table 1: Conditions for Iron-Catalyzed Oxidative Cyanation of N-Phenylpyrrolidine

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | Iron(II) chloride (FeCl₂) | nih.gov |

| Cyanide Source | Trimethylsilyl cyanide (TMSCN) | nih.gov |

| Oxidant | tert-Butylhydroperoxide (t-BuOOH) | rsc.orgnih.gov |

| Solvent | Methanol (MeOH) | nih.gov |

| Temperature | Room Temperature | rsc.orgnih.gov |

| Atmosphere | Dry Nitrogen | nih.gov |

The α-cyanation of pyrrolidines and other alicyclic amines is a key transformation for producing α-aminonitriles, which are valuable synthetic intermediates. organic-chemistry.org The predominant mechanism involves the in situ generation of an iminium ion intermediate. organic-chemistry.orgnih.gov This process begins with the oxidation of the secondary or tertiary amine at the α-position. For secondary amines, this involves the oxidation of amine-derived lithium amides with ketone oxidants to produce the corresponding imines. organic-chemistry.org For tertiary amines, direct oxidation leads to the formation of an electrophilic iminium cation.

Once formed, this iminium intermediate is highly susceptible to nucleophilic attack. The addition of a cyanide source, commonly trimethylsilyl cyanide (TMSCN), to this electrophile results in the formation of the α-aminonitrile product. organic-chemistry.orgnih.gov This Strecker-type process is highly efficient and allows for the regioselective introduction of a cyano group at the carbon atom adjacent to the ring nitrogen. nih.gov This pathway has been successfully applied to a broad range of substrates, including pyrrolidine, piperidine (B6355638), and azepane. organic-chemistry.orgnih.gov

Mechanistic Hypotheses for Double Cyanation of N-Phenylpyrrolidine

The synthesis of 1-Phenylpyrrolidine-2,5-dicarbonitrile involves the introduction of two cyano groups onto the pyrrolidine ring. This transformation is achieved through an iron-catalyzed oxidative cyanation of N-phenylpyrrolidine. nih.gov The reaction requires a stoichiometric excess of both the cyanide source (trimethylsilyl cyanide) and the oxidant (tert-butylhydroperoxide) to drive the reaction to completion. nih.gov

The mechanism is hypothesized to be a stepwise process:

First Cyanation: The reaction initiates with the oxidative cyanation at one of the α-positions (C2 or C5), as described in the pathway for mono-cyanation (Section 4.1.2). This step forms a 1-phenylpyrrolidine-2-carbonitrile (B1513925) intermediate.

Second Cyanation: The mono-cyanated intermediate then undergoes a second round of oxidative cyanation at the remaining unsubstituted α-position. The electron-withdrawing nature of the first nitrile group may influence the reactivity of the second C-H bond, but with sufficient oxidant and cyanide, the reaction proceeds to yield the disubstituted product.

Structural analysis of the final product confirms the formation of trans-1-Phenylpyrrolidine-2,5-dicarbonitrile, indicating that the nucleophilic attack by the second cyanide ion occurs on the opposite face of the ring relative to the first cyano group. nih.gov This stereochemical outcome suggests a preference for a thermodynamically more stable product, minimizing steric interactions between the two bulky cyano groups.

Mechanistic Aspects of Oxidative Dehydrogenative Aromatization of Pyrrolidines

While the synthesis of this compound involves C-H functionalization, a related but distinct reaction pathway for pyrrolidines is oxidative dehydrogenative aromatization. This process transforms the saturated pyrrolidine ring into an aromatic pyrrole (B145914) ring through the removal of hydrogen atoms. This transformation is a powerful tool for the synthesis of substituted pyrroles, which are important heterocyclic motifs.

The mechanism of oxidative aromatization typically involves a series of dehydrogenation steps. mdpi.com This can be facilitated by a catalyst and an oxidant. The process may start with the formation of an enamine, followed by further oxidation to create a diene, and finally, loss of a final molecule of hydrogen to achieve aromaticity. nih.gov In some cases, the aromatization can be driven by the inherent stability of the resulting aromatic system. For example, the aromatization of ligustilide, a phthalide (B148349) derivative, can occur through direct oxidation by triplet oxygen under mild, catalyst-free conditions. rsc.org While previously thought to be impossible for certain substituted dihydroazolo[1,5-a]pyrimidines, recent studies have demonstrated that oxidative aromatization is indeed feasible, refuting earlier claims and expanding the synthetic utility of this reaction type. mdpi.com

Understanding Regioselectivity and Diastereoselectivity in Pyrrolidine Ring Formation

The stereochemical and regiochemical outcome of pyrrolidine ring synthesis is critical for its application in drug discovery and catalysis. nih.gov One of the most powerful methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction, which involves the reaction of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an alkene. nih.govacs.org

The selectivity of this reaction is governed by several factors:

Regioselectivity: This refers to the orientation of the dipole and dipolarophile during the cycloaddition, determining which atoms form new bonds. The electronic properties and steric hindrance of the substituents on both components play a crucial role. For instance, in iridium-catalyzed reductive cycloadditions, the regioselectivity was found to be reversed when changing the dipolarophile from an N-enoyl oxazolidinone to a methyl cinnamate. acs.org

Diastereoselectivity: This concerns the relative stereochemistry of the newly formed stereocenters on the pyrrolidine ring. The stereochemistry at the C3 and C4 positions is often dictated by the geometry (cis- or trans-) of the starting alkene. nih.gov The stereoselectivity at the C2 and C5 positions depends on the geometry of the azomethine ylide. nih.gov High levels of diastereocontrol can be achieved by increasing the steric bulk of substituents on the reactants, which favors specific transition states. acs.org

Quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to understand the balance between asynchronicity and interaction energies in the transition states, which ultimately control the observed selectivities. acs.org

Table 2: Factors Influencing Selectivity in [3+2] Cycloaddition for Pyrrolidine Synthesis

| Selectivity Type | Controlling Factors | Examples | Source |

|---|---|---|---|

| Regioselectivity | Substituents on dipolarophile; electronic nature of reactants. | Reversal of regioselectivity observed between tert-butyl acrylate (B77674) and methyl cinnamate. | acs.org |

| Diastereoselectivity | Geometry of the alkene (dipolarophile); Steric demand of substituents on the azomethine ylide. | trans-Alkenes lead to trans-substituted pyrrolidines; increasing substituent size from methyl to benzyl (B1604629) improves diastereocontrol. | nih.govacs.org |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Structure Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A primary application of DFT is the optimization of molecular structures, where the goal is to find the lowest energy arrangement of the atoms. The accuracy of these calculations is often benchmarked against experimental data, such as that obtained from X-ray crystallography.

For trans-1-Phenylpyrrolidine-2,5-dicarbonitrile, a crystal structure has been determined, providing precise experimental data on bond lengths, bond angles, and dihedral angles. nih.govnih.gov In a theoretical study, these experimental values would serve as a crucial reference for validating the results of DFT calculations. The goal of such a calculation would be to determine how well a chosen functional and basis set can reproduce the experimentally observed geometry.

Key structural parameters from the X-ray diffraction study of trans-1-Phenylpyrrolidine-2,5-dicarbonitrile that would be used for comparison with DFT optimized structures are presented in the table below. nih.gov

| Parameter | Experimental Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2 |

| a (Å) | 9.1807 (1) |

| b (Å) | 14.5693 (2) |

| c (Å) | 15.7576 (2) |

| Angle between phenyl and pyrrolidine (B122466) planes (°) | 14.30 (6) |

The experimental data reveals that the nitrogen atom of the pyrrolidine ring has a nearly trigonal-planar coordination geometry, which is attributed to π-interactions with the attached phenyl ring. nih.govnih.gov A successful DFT model would be expected to replicate this planarity and the observed angle between the ring systems.

As of now, specific DFT calculations for the molecular structure optimization of 1-Phenylpyrrolidine-2,5-dicarbonitrile have not been reported in the peer-reviewed literature.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity, optical properties, and other chemical behaviors. Computational methods are essential for analyzing the distribution of electrons and the nature of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical in determining the electronic properties and chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

A thorough search of the scientific literature did not yield any studies that have performed a HOMO-LUMO analysis specifically for this compound. Such an analysis would typically be conducted using DFT or other quantum chemical methods to calculate the energies of these orbitals and visualize their spatial distribution.

Analysis of charge distribution and molecular electrostatic potential (MEP) provides insight into the regions of a molecule that are electron-rich or electron-poor. This information is valuable for predicting sites susceptible to electrophilic or nucleophilic attack and for understanding intermolecular interactions.

No specific studies on the charge distribution or electrostatic potential of this compound have been published. Computational calculations would be required to generate MEP maps and determine partial atomic charges for this molecule.

Conformational Analysis through Computational Modeling

The pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. Computational modeling is a key tool for exploring the potential energy surface and identifying the most stable conformations of such rings.

The experimental crystal structure of trans-1-Phenylpyrrolidine-2,5-dicarbonitrile shows that the pyrrolidine ring exists in a twist conformation. nih.govnih.gov The specific pucker descriptor for this conformation is C9T C8. nih.gov This observed solid-state conformation would be the expected global minimum or a low-energy conformer in a computational conformational analysis in the gas phase or in solution. A comprehensive computational study would involve systematically rotating the single bonds in the molecule to map out the potential energy landscape and identify all low-energy conformers and the energy barriers between them.

While the solid-state conformation is known, detailed computational modeling studies exploring the full conformational landscape of this compound have not been found in the literature.

Simulation of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, elucidating the step-by-step mechanism, identifying intermediate structures, and calculating the energies of transition states. This information is invaluable for understanding reaction kinetics and for designing new synthetic routes.

There are no published studies that have computationally simulated reaction pathways or determined transition state structures for reactions involving this compound.

Chemical Reactivity and Derivatization Strategies

Reactivity of the Nitrile Functionalities in 1-Phenylpyrrolidine-2,5-dicarbonitrile

The two nitrile groups at the C2 and C5 positions of the pyrrolidine (B122466) ring are the primary sites of reactivity in this compound. These groups can undergo a variety of transformations, characteristic of aliphatic nitriles.

The hydrolysis of the nitrile groups can lead to the formation of amides or carboxylic acids, depending on the reaction conditions. While specific studies on the hydrolysis of this compound are not extensively documented, the general principles of nitrile hydrolysis can be applied. Acid- or base-catalyzed hydrolysis would be expected to proceed sequentially, potentially allowing for the isolation of the mono- or di-amide, and ultimately the di-carboxylic acid, 1-phenylpyrrolidine-2,5-dicarboxylic acid. The synthesis of related furan- and pyridine-based dicarboxamides has been achieved through the condensation of the corresponding acyl chlorides with aromatic amines, a strategy that could be adapted for the derivatization of the hydrolyzed product. nih.gov

Reduction of the nitrile functionalities offers another pathway for derivatization. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are known to reduce nitriles to primary amines. In the case of this compound, this would be expected to yield 1-phenylpyrrolidine-2,5-bis(aminomethyl). The stereochemical outcome of such a reduction would be of significant interest, potentially leading to a mixture of cis and trans isomers with respect to the newly formed aminomethyl groups.

Transformations of the Pyrrolidine Ring System

The pyrrolidine ring of this compound can also be chemically modified, primarily through oxidative processes or by altering its saturation.

Oxidative Aromatization to Pyrrole (B145914) Derivatives

The conversion of the saturated pyrrolidine ring to an aromatic pyrrole core represents a significant synthetic transformation. This can be achieved through oxidative dehydrogenation. While specific methods for the aromatization of this compound have not been detailed in the reviewed literature, general strategies for the aromatization of substituted pyrrolidines to pyrroles are known. nih.govuctm.eduacs.orgmdpi.com These methods often employ oxidizing agents and may be facilitated by the presence of substituents that stabilize the resulting aromatic system. The successful synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole from the corresponding dione (B5365651) highlights the feasibility of such transformations. rsc.org The aromatization of this compound would lead to the formation of 1-phenyl-1H-pyrrole-2,5-dicarbonitrile, a highly conjugated system.

Reduction Chemistry of the Pyrrolidine Core

While the focus is often on aromatization, the reduction of the pyrrolidine ring itself is a theoretical possibility, although less common for this class of compounds. Catalytic hydrogenation of substituted pyrroles has been shown to produce functionalized pyrrolidines with a high degree of diastereoselectivity. nih.gov Applying such methods to a pyrrole precursor could offer a route to stereochemically defined pyrrolidine derivatives. However, the direct reduction of the already saturated pyrrolidine ring in this compound would require harsh conditions and is not a commonly employed synthetic strategy.

Stereochemical Control in Subsequent Reactions

The stereochemistry of this compound, which exists as cis and trans isomers, plays a crucial role in the stereochemical outcome of its derivatization reactions. The synthesis of the trans isomer has been specifically reported. uctm.edunih.gov

The relative orientation of the two nitrile groups will influence the approach of reagents and thus the stereochemistry of the products. For instance, in the reduction of the nitrile groups to aminomethyl groups, the stereochemistry of the starting material will likely direct the formation of specific diastereomers. Similarly, any reaction that proceeds via a mechanism sensitive to steric hindrance will be affected by the cis or trans nature of the substrate.

The stereoselective synthesis of related 2,5-disubstituted pyrrolidines has been a subject of considerable research, with methods often relying on chiral starting materials or catalysts. mdpi.com While specific studies on the stereochemical control in reactions of this compound are limited, the principles established for other substituted pyrrolidines would be applicable. For example, the stereoselective synthesis of enantiopure N-substituted pyrrolidine-2,5-dione derivatives has been achieved through 1,3-dipolar cycloaddition reactions, demonstrating that high levels of stereocontrol can be achieved in related five-membered heterocyclic systems. nih.gov

Advanced Research Directions and Potential Applications in Materials and Synthetic Chemistry

Utilization as Key Synthetic Intermediates in Complex Molecule Synthesis

The pyrrolidine (B122466) nucleus is a highly valued scaffold in medicinal chemistry and drug design, appearing in numerous FDA-approved drugs. unipa.itnih.gov The presence of reactive nitrile groups at the 2 and 5 positions of 1-phenylpyrrolidine-2,5-dicarbonitrile enhances its utility as a versatile synthetic intermediate.

Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, agrochemicals, and dyes. msesupplies.combiosynth.com The dinitrile functionality of this compound serves as a linchpin for the construction of more elaborate heterocyclic systems. The nitrile groups can undergo a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions, to generate diverse structures. This versatility allows for its use in synthesizing fused-ring systems or other complex nitrogen heterocycles that are otherwise difficult to access. The pyrrolidine ring itself is a key structural motif in many bioactive compounds, and using this dicarbonitrile as a starting material allows for the introduction of additional functionality and complexity. nih.gov

The inherent structure of this compound is a polyfunctionalized scaffold. The phenyl group, the tertiary amine within the pyrrolidine ring, and the two nitrile groups offer multiple sites for chemical modification. This allows for the systematic introduction of various functional groups, leading to the creation of libraries of compounds with diverse stereochemistry and substitution patterns. Such scaffolds are invaluable in drug discovery and materials science for exploring structure-activity relationships and developing new molecular architectures. unipa.it For instance, the nitrile groups can be converted into carboxylic acids, amines, or amides, dramatically altering the molecule's chemical and physical properties to suit specific applications. researchgate.net

Role in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry, which focuses on the chemistry of molecular assemblies governed by non-covalent interactions, and crystal engineering, the design of solid-state structures, are fields where this compound shows considerable promise. ias.ac.inroutledge.com The arrangement of molecules in the solid state is dictated by subtle intermolecular forces, and understanding these interactions is key to designing materials with desired properties.

Hydrogen bonds are crucial in molecular recognition and the formation of ordered supramolecular structures. nih.govchemrxiv.org In the solid state, trans-1-phenylpyrrolidine-2,5-dicarbonitrile engages in a network of weak intermolecular interactions. nih.govnih.gov The nitrogen atoms of the carbonitrile groups act as hydrogen bond acceptors for C-H donors from neighboring molecules. nih.gov Additionally, weak C-H···π interactions are observed where the phenyl ring serves as the acceptor. nih.gov

Table 1: Hydrogen-Bond Geometry in trans-1-Phenylpyrrolidine-2,5-dicarbonitrile Data sourced from crystallographic studies. nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C6—H6···N2 | 0.95 | 2.70 | 3.5952 (17) | 158 |

| C8—H8B···N2 | 0.99 | 2.67 | 3.3777 (17) | 129 |

| C10—H10···N3 | 1.00 | 2.69 | 3.3748 (15) | 126 |

| C8—H8A···Cg¹ | 0.99 | 2.74 | 3.6937 (13) | 162 |

| C9—H9B···Cg¹ | 0.99 | 2.88 | 3.5111 (13) | 122 |

¹ Cg refers to the centroid of the C1–C6 phenyl ring.

Development of Novel Catalytic Systems for Pyrrolidine Functionalization

The development of efficient and selective methods for the functionalization of saturated heterocycles like pyrrolidine is a significant challenge in organic synthesis. rsc.org Research in this area has led to innovative catalytic systems that can precisely modify the pyrrolidine scaffold.

One method for synthesizing this compound involves an iron-catalyzed cross-coupling reaction. nih.gov In this process, iron(II) chloride activates the C(sp³)-H bonds adjacent to the nitrogen atom of N-phenylpyrrolidine, enabling a twofold cyanation reaction in the presence of trimethylsilyl (B98337) cyanide and an oxidant. nih.gov

More recently, advanced one-pot photo-enzymatic cascade processes have been developed for the enantioselective C(sp³)–H functionalization of saturated N-heterocyclic scaffolds. rsc.orgresearchgate.net These systems integrate light-driven photocatalysis with biocatalytic carbene transfer. rsc.org A photocatalytic system first couples an aryl bromide with a cyclic amine to generate the N-phenylpyrrolidine scaffold in situ. Subsequently, an engineered carbene transferase enzyme facilitates the enantioselective functionalization of the pyrrolidine ring. rsc.org This approach offers superior stereoselectivity (up to 99% ee) and represents a more sustainable catalytic system for producing chiral α-functionalized phenylpyrrolidine compounds. rsc.orgresearchgate.net

Exploration of Green Chemistry Principles in Pyrrolidine Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net These principles are increasingly being applied to the synthesis of complex organic molecules, including heterocyclic compounds.

The synthesis of this compound and its derivatives can be evaluated through the lens of green chemistry. The iron-catalyzed synthesis is a step forward from methods that might use stoichiometric amounts of toxic reagents. nih.gov However, further improvements could involve replacing solvents like dichloromethane (B109758) with greener alternatives and minimizing waste generation. researchgate.net

The photo-enzymatic cascade reaction is a prime example of a green chemistry approach. rsc.org It utilizes enzymes, which are biodegradable catalysts that operate under mild conditions, and light as a clean energy source. This method avoids harsh reagents and can be performed in a single pot, reducing the need for intermediate purification steps and thus minimizing solvent use and waste. rsc.orgresearchgate.net The use of biocatalysts and renewable resources, such as plant extracts or microorganisms for nanoparticle synthesis, represents a promising direction for the environmentally benign production of functionalized pyrrolidines and other valuable chemical compounds. ejcmpr.com

Q & A

Q. What are the common synthetic routes for preparing 1-phenylpyrrolidine-2,5-dicarbonitrile and its structural analogs?

The synthesis of pyrrolidine-dicarbonitrile derivatives typically employs multicomponent reactions (MCRs) involving malononitrile, aromatic aldehydes, and amines. For example:

- One-pot condensation : Reactions in ethanol with catalytic piperidine or 4-(dimethylamino)pyridine (DMAP) facilitate cyclization and yield dicarbonitrile derivatives .

- Solvent selection : Polar aprotic solvents (e.g., ethanol, DMF) enhance reaction efficiency by stabilizing intermediates .

- Functionalization : Post-synthetic modifications, such as allylthio or aryl substitutions, are achieved via nucleophilic substitution or cross-coupling reactions .

Q. How are spectroscopic techniques applied to characterize pyrrolidine-dicarbonitrile derivatives?

- NMR/IR analysis : Proton environments (e.g., NH₂, aromatic rings) are identified via H/C NMR, while IR confirms nitrile (C≡N, ~2215–2225 cm) and amine (N-H, ~3300–3450 cm) groups .

- X-ray diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks critical for structure-activity relationships .

Q. What solvents and catalysts optimize the synthesis of pyrrolidine-dicarbonitrile systems?

- Catalysts : Piperidine (10 mol%) in ethanol accelerates cyclization, while DMAP improves regioselectivity in multicomponent reactions .

- Solvents : Ethanol balances solubility and reaction kinetics, though DMF may be used for electron-deficient substrates .

Advanced Research Questions

Q. How do aryl substituents influence the biological activity of pyrrolidine-dicarbonitrile derivatives?

- Substituent effects : Electron-withdrawing groups (e.g., Cl, CF) enhance binding to enzymatic targets (e.g., CDK2) by modulating electron density and steric interactions .

- Thiophene vs. phenyl : Thiophene-containing analogs exhibit improved cytotoxicity due to enhanced π-π stacking with hydrophobic enzyme pockets .

Q. What computational methods predict the electronic properties of this compound?

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess reactivity and charge transfer in TADF (thermally activated delayed fluorescence) applications .

- Molecular docking : Models interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .

Q. How can reaction conditions be optimized for scalable synthesis?

- Nano-catalysts : Reusable catalysts like CQDs–N(CHPOH) improve yield (85–92%) and reduce reaction times (<2 hours) via high surface area and acid-base synergy .

- Temperature control : Reflux conditions (80–100°C) prevent side reactions in multicomponent syntheses .

Q. How should researchers resolve contradictions in reported biological activity data?

- Comparative assays : Standardize cytotoxicity evaluations (e.g., MTT assays) across cell lines to control for variability in uptake and metabolism .

- Structural benchmarking : Cross-validate substituent effects using computational and experimental data to identify outliers .

Methodological Recommendations

- Synthetic reproducibility : Document solvent purity, catalyst loading, and heating rates to ensure consistency .

- Data validation : Pair spectral data (NMR/IR) with XRD or HPLC-MS to confirm compound identity .

- Collaborative workflows : Integrate synthetic chemistry with computational modeling to accelerate lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.